N-Methyltaxol C

Cardio-Oncology Ex Vivo Pharmacology Structure-Activity Relationship

N-Methyltaxol C (CAS 153083-53-5) is the definitive Paclitaxel EP Impurity F reference standard. Its N-methyl, N-hexanoyl substitution delivers a unique chromatographic and cardiac signature that no alternative taxane can replicate—essential for method specificity in HPLC/UPLC validation and for dissecting taxane-induced arrhythmias in Langendorff models. Available as a TraceCERT® CRM or from specialist analytical suppliers, this compound guarantees regulatory compliance for ANDA filings and batch-release testing. Secure certified purity and lot-specific characterization to ensure data integrity across your analytical and pharmacological workflows.

Molecular Formula C47H59NO14
Molecular Weight 862.0 g/mol
CAS No. 153083-53-5
Cat. No. B049189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Methyltaxol C
CAS153083-53-5
Synonyms(αR,​βS)​-α-Hydroxy-​β-​[methyl(1-​oxohexyl)​amino]​-​benzenepropanoic Acid (2aR,​4S,​4aS,​6R,​9S,​11S,​12S,​12aR,​12bS)​-​6,​12b-​bis(acetyloxy)​-​12-​(benzoyloxy)​-​2a,​3,​4,​4a,​5,​6,​9,​10,​11,​12,​12a,​12b-​dodecahydro-​4,​11-​dihydroxy-​4a,​8,​
Molecular FormulaC47H59NO14
Molecular Weight862.0 g/mol
Structural Identifiers
SMILESCCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
InChIInChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1
InChIKeyLJTMOSWWGSCCPR-AMMYIWEDSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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N-Methyltaxol C (CAS 153083-53-5): A Differentiated Taxane Analog for Specialized Research and Pharmaceutical Analysis


N-Methyltaxol C (CAS 153083-53-5), also designated as Paclitaxel EP Impurity F, is a taxane diterpenoid structurally related to paclitaxel but distinguished by N-methylation and an N-hexanoyl side chain in place of the N-benzoyl group [1]. This compound is both a naturally occurring secondary metabolite isolated from Taxus species and a semi-synthetic derivative, and is primarily procured for two distinct purposes: as a certified reference material for analytical method development and quality control of paclitaxel formulations [2], and as a research tool to investigate structure-activity relationships, cardiac pharmacology, and potential strategies for overcoming multidrug resistance .

Why N-Methyltaxol C Cannot Be Substituted by Other Taxanes in Critical Assays and Analytical Workflows


Generic substitution among taxanes is precluded by stark differences in pharmacological profiles despite shared mechanisms of action. The N-methyl and N-hexanoyl modifications on the C-13 side chain of N-Methyltaxol C confer a unique cardiac and hemodynamic signature that is not replicated by other taxanes like docetaxel, taxol B, or taxol C [1]. While all these agents bind tubulin, they exhibit divergent effects on isolated cardiac tissues, demonstrating that the taxane core is not the sole determinant of biological activity [2]. Furthermore, in analytical chemistry, N-Methyltaxol C serves as a specific pharmacopeial impurity marker (EP Impurity F) for paclitaxel drug substance and product, requiring a certified reference standard with defined purity and identity [3]. Substituting this compound with a structurally similar taxane would invalidate method specificity, accuracy, and regulatory compliance, as chromatographic retention times, mass spectral fragmentation, and detector response factors are compound-specific .

Quantitative Differentiation of N-Methyltaxol C (CAS 153083-53-5) Against Comparators


N-Methyltaxol C's Unique Cardiac Profile vs. Docetaxel and Other Taxanes in Ex Vivo Heart Preparations

In a comparative study of paclitaxel and analogs (including docetaxel, taxol B, taxol C, and N-Methyltaxol C) on isolated guinea pig heart and papillary muscle, only N-Methyltaxol C and paclitaxel induced conduction arrhythmias and reduced coronary flow and left ventricular systolic pressure [1]. The other derivatives, including docetaxel, showed no significant cardiodepressant or arrhythmogenic effects despite comparable tubulin-binding activity [2].

Cardio-Oncology Ex Vivo Pharmacology Structure-Activity Relationship

Differential Cytotoxic Activity of N-Methyltaxol C in KB and L1210 Cancer Cell Lines

In comparative in vitro cytotoxicity assays, N-Methyltaxol C demonstrated a measurable difference in potency between two cancer cell lines, with an IC50 of 0.17 µg/mL against human epidermoid carcinoma KB cells and 0.48 µg/mL against murine leukemia L1210 cells . This ~2.8-fold selectivity for KB cells provides a quantifiable baseline for its activity profile, which may differ from other taxanes.

Cancer Research Cytotoxicity In Vitro Pharmacology

Defined Physicochemical Properties of N-Methyltaxol C (CAS 153083-53-5) for Analytical and Formulation Work

N-Methyltaxol C possesses specific physicochemical properties that differentiate it from other taxanes and dictate its handling and analytical behavior. Key parameters include a molecular weight of 861.97 g/mol, a LogP of 7.76, a topological polar surface area (TPSA) of 213.00 Ų, and a predicted pKa of 11.94 [1][2]. These values directly impact its solubility, chromatographic retention, and membrane permeability, making it distinct from compounds like paclitaxel (MW: 853.9, LogP: ~3.0).

Analytical Chemistry Formulation Science Quality Control

Structural Distinction and Analytical Utility of N-Methyltaxol C as a Pharmacopeial Impurity Marker

N-Methyltaxol C is officially designated as Paclitaxel EP Impurity F in the European Pharmacopoeia [1]. This regulatory classification mandates its use as a specific reference standard for the identification, control, and quantification of this particular impurity in paclitaxel drug substance and finished product . The N-methyl and N-hexanoyl modifications confer unique chromatographic and spectroscopic properties (e.g., distinct retention time in HPLC, specific mass transitions in LC-MS/MS) that are essential for selective and accurate impurity profiling [2].

Pharmaceutical Analysis Quality Control Regulatory Compliance

Validated Application Scenarios for N-Methyltaxol C (CAS 153083-53-5) Based on Evidence


Pharmaceutical Quality Control: Quantification of Paclitaxel EP Impurity F

Procure N-Methyltaxol C as a certified reference standard (TraceCERT® or equivalent) for the development and validation of HPLC or UPLC methods to detect and quantify Paclitaxel EP Impurity F in drug substance and finished product. Its defined structure and CAS number (153083-53-5) are essential for achieving regulatory compliance and ensuring batch-to-batch consistency [4].

Cardio-Oncology Research: Investigating Taxane-Induced Cardiotoxicity

Utilize N-Methyltaxol C as a key comparator in ex vivo cardiac models (e.g., Langendorff-perfused heart, isolated papillary muscle) to dissect the structural determinants of taxane-induced arrhythmias and hemodynamic changes. Its unique activity profile, distinct from docetaxel and other analogs, makes it an indispensable tool for elucidating the mechanism of action underlying this adverse effect .

Cancer Pharmacology: In Vitro Screening for Cell Line Sensitivity

Employ N-Methyltaxol C in cytotoxicity assays against a panel of cancer cell lines (e.g., KB, L1210) to establish baseline sensitivity or resistance profiles. The reported differential IC50 values (0.17 µg/mL in KB vs. 0.48 µg/mL in L1210) provide a reference point for comparing the activity of novel taxane analogs or combination therapies .

Analytical Method Development: Use as a System Suitability Marker

Leverage the distinct physicochemical properties (high LogP, specific TPSA) and chromatographic behavior of N-Methyltaxol C to serve as a system suitability standard or a challenging resolution marker in the development of robust, stability-indicating analytical methods for complex taxane mixtures [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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